2-Pentynoyl-coenzyme A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

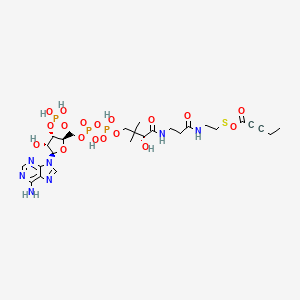

2-Pentynoyl-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C26H40N7O18P3S and its molecular weight is 863.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Reporter in Protein Acetylation Studies

Overview : 2-Pentynoyl-coenzyme A serves as a bioorthogonal chemical reporter, enabling researchers to monitor lysine acetylation in proteins. This application is crucial for understanding the regulatory mechanisms of various cellular processes.

Case Study : In a study evaluating the utility of 4-pentynoyl-coenzyme A (a related compound) for identifying substrates of the lysine acetyltransferase p300, researchers employed bioorthogonal chemical proteomics to profile acetylated proteins from cell extracts. The addition of 4-pentynoyl-coenzyme A allowed for the identification of several known substrates and the discovery of new candidate substrates, demonstrating its effectiveness in elucidating protein modification pathways .

Data Table :

| Protein Substrate | Lysine Residue | Modification Detected |

|---|---|---|

| Nucleophosmin | K1 | Acetylation |

| Histone H4 | K5 | Acetylation |

| Histone H3.2 | K14 | Acetylation |

Mechanism-Based Inhibition Studies

Overview : this compound has been utilized as a mechanism-based inhibitor for various enzymes involved in fatty acid metabolism. Its ability to form stable complexes with target enzymes makes it a valuable tool for investigating enzyme kinetics and inhibition mechanisms.

Case Study : Research demonstrated that this compound acts as an inhibitor of medium-chain acyl-CoA dehydrogenase, providing insights into the enzyme's active site and substrate specificity. The study revealed that the complex formed between the enzyme and the inhibitor displayed a dissociation constant (Kd) of 1.8 μM, indicating strong binding affinity .

Insights into Signal Transduction Pathways

Overview : The compound has implications in studying signal transduction networks, particularly involving post-translational modifications such as acetylation and methylation.

Case Study : The application of chemical genetics strategies using compounds like 4-pentynoyl-coenzyme A has expanded the understanding of signaling pathways regulated by lysine acetylation. These studies have uncovered diverse target proteins involved in transcriptional regulation and DNA damage response, highlighting the interconnectedness of various signaling networks .

Proteomic Profiling

Overview : Proteomic studies utilizing this compound have identified numerous acetylated proteins across different cell types, contributing to a broader understanding of cellular functions.

Case Study : In experiments conducted on Jurkat T cells, approximately 194 proteins were identified as being labeled by 4-pentynoate, with a significant overlap with known acetylated proteins. This comprehensive profiling aids in mapping out the landscape of protein modifications within cellular contexts .

属性

CAS 编号 |

98482-18-9 |

|---|---|

分子式 |

C26H40N7O18P3S |

分子量 |

863.6 g/mol |

IUPAC 名称 |

2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl pent-2-ynoate |

InChI |

InChI=1S/C26H40N7O18P3S/c1-4-5-6-17(35)50-55-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-54(44,45)51-53(42,43)46-11-15-20(49-52(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33/h13-15,19-21,25,36-37H,4,7-12H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |

InChI 键 |

HTMHFORBLFDTTA-ZMHDXICWSA-N |

SMILES |

CCC#CC(=O)OSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

手性 SMILES |

CCC#CC(=O)OSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CCC#CC(=O)OSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

同义词 |

2-pentynoyl CoA 2-pentynoyl-coenzyme A coenzyme A, 2-pentynoyl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。